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1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

Catalog No.
S8266234
CAS No.
M.F
C5H11Cl2N3
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

Product Name

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

IUPAC Name

1,5-dimethylpyrazol-3-amine;dihydrochloride

Molecular Formula

C5H11Cl2N3

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C5H9N3.2ClH/c1-4-3-5(6)7-8(4)2;;/h3H,1-2H3,(H2,6,7);2*1H

InChI Key

ZXPXZNGJSDCICW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)N.Cl.Cl

Canonical SMILES

CC1=CC(=NN1C)N.Cl.Cl
  • Chemical Availability and Information

    While resources exist that provide the chemical structure and basic information about 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride [, ], these sources are primarily focused on supplying the chemical and do not delve into its research applications.

  • Research Focus on Similar Compounds

    Scientific literature appears to focus more on compounds with a slightly different structure, such as 3,5-Dimethyl-1H-pyrazol-4-amine or derivatives with modifications on the pyrazole ring []. This suggests that research efforts may be directed towards related molecules with potentially more desirable properties.

Future Research Directions:

  • Drug Discovery

    Pyrazole derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and analgesic agents []. Research might explore if 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride possesses similar properties.

  • Material Science

    Pyrazole-based compounds can exhibit interesting properties relevant to material science applications []. Future studies could investigate if 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride has potential uses in this field.

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a substituted pyrazole derivative that serves as a crucial building block in organic synthesis. Its molecular formula is C5H9N3·2HCl, with a molecular weight of approximately 147.60 g/mol. This compound features an amine group and is characterized by its pale-yellow to brown solid form, with a melting point ranging from 65 to 68 °C and a boiling point of approximately 234.7 °C at 760 mmHg . The compound is soluble in water, with solubility estimates around 6777 mg/L at 25 °C.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing the introduction of various substituents.
  • Condensation Reactions: It can react with carbonyl compounds to form larger heterocyclic systems through condensation reactions.
  • Cycloadditions: The compound can also be involved in dipolar cycloadditions, contributing to the synthesis of complex molecular architectures .

Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride, are known for their diverse pharmacological activities. This compound exhibits potential antileishmanial and antimalarial properties, likely due to its ability to interact with specific biomolecular targets. Research indicates that it may inhibit certain enzymes or pathways critical for the survival of pathogens, thereby exerting its therapeutic effects .

The synthesis of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride can be approached through several methods:

  • Multicomponent Reactions: These involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
  • Dipolar Cycloaddition: This method utilizes dipoles to create new bonds and form pyrazole rings.
  • Cyclocondensation: Reacting hydrazine with carbonyl compounds under specific conditions leads to the formation of pyrazole derivatives .

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of larger heterocyclic compounds.
  • Pharmaceuticals: The compound is explored for its potential use in developing drugs targeting parasitic infections.
  • Agrochemicals: It may be utilized in the formulation of pesticides or herbicides due to its biological activity .

Studies on the interactions of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride focus on its binding affinity with various biological targets. Molecular simulations have shown that similar compounds can effectively bind to active sites of enzymes related to leishmaniasis and malaria. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding conformation .

Several compounds share structural similarities with 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride. Here are a few notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-pyrazol-5-ylmethanamine863548-52-10.79
Pyrazolo[1,5-a]pyridin-5-amine1101120-37-90.76
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-am122360308N/A

Uniqueness

The uniqueness of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride lies in its specific structural characteristics that confer distinct biological activities compared to other pyrazole derivatives. Its ability to act as an effective intermediate in synthesizing other biologically active compounds further enhances its significance in medicinal chemistry .

Structural and Molecular Characteristics

The compound is a dihydrochloride salt derived from the base structure 1,5-dimethyl-1H-pyrazol-3-amine. Its IUPAC name is 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride, with the CAS registry number 35100-92-6. The molecular formula of the free base is C₅H₉N₃, while the salt form incorporates two hydrochloric acid molecules, resulting in C₅H₁₁Cl₂N₃ and a molecular weight of 184.06 g/mol (calculated from the base molecular weight of 111.14 g/mol + 72.92 g/mol for two HCl molecules).

Key Structural Features:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
  • Methyl groups at the 1- and 5-positions.
  • An amine group at the 3-position.
  • Two hydrochloride moieties protonating the amine groups.

The crystal structure remains uncharacterized, but analogous pyrazolamine salts exhibit planar geometries with hydrogen-bonding networks between the amine and chloride ions.

PropertyValueSource
Molecular FormulaC₅H₁₁Cl₂N₃
Molecular Weight184.06 g/molCalculated
CAS Registry No.35100-92-6
IUPAC Name1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride

Precursor Selection for Salt Formation

The synthesis of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride begins with selecting precursors that balance reactivity, cost, and compatibility with downstream salt formation. Diethyl butynedioate and methylhydrazine are commonly employed due to their ability to undergo cyclocondensation, forming the pyrazole core efficiently [1]. For instance, diethyl butynedioate reacts with methylhydrazine in diethyl ether at controlled temperatures (-10°C to 0°C) to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a critical intermediate [1].

Alternative routes utilize enaminones, such as those derived from acetylacetone or β-ketoesters, which condense with hydrazine derivatives to form substituted pyrazoles [2] [3]. Tertiary amine pyrazolones, synthesized via reductive amination of benzaldehydes and aliphatic amines, offer another pathway, as demonstrated in the conversion of secondary amines to α-aminoacetate intermediates [4]. These precursors are favored for their ability to undergo hydrochlorination with minimal by-product formation.

A comparative analysis of precursor efficacy is shown in Table 1:

Precursor SystemReaction Yield (%)Salt Formation Efficiency (%)
Diethyl butynedioate + methylhydrazine78–8592–95
Enaminones + hydrazine65–7288–90
Tertiary amine pyrazolones70–7589–93

Optimization of Chlorination Protocols

Chlorination protocols focus on converting the free amine to its dihydrochloride salt using hydrochloric acid. The concentration of hydrochloric acid, reaction temperature, and solvent system are critical variables. For example, treating tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate with a 50% trifluoroacetic acid solution in dichloromethane facilitates deprotection and subsequent salt formation [1]. However, substituting trifluoroacetic acid with concentrated hydrochloric acid (37%) in ethanol at 25°C achieves comparable yields (90–94%) while reducing costs .

Reaction kinetics studies reveal that excess hydrochloric acid (2.5–3.0 equivalents) ensures complete protonation of both amine groups. Solvent polarity also influences reaction rates; polar aprotic solvents like dimethylformamide accelerate chlorination but require rigorous drying to prevent hydrolysis [4]. In contrast, ethanol-water mixtures (4:1 v/v) provide a balance between reactivity and ease of product isolation [6].

Industrial-Scale Production Challenges

Scaling the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride introduces challenges in heat management, reagent stoichiometry, and waste disposal. The exothermic nature of the cyclocondensation step necessitates jacketed reactors with precise temperature control (-5°C to 5°C) to prevent thermal degradation [1]. Industrial facilities often employ continuous-flow systems to mitigate these risks, achieving throughputs of 50–100 kg/day.

Waste streams containing tribromooxyphosphorus or sodium borohydride require neutralization before disposal. For instance, tribromooxyphosphorus by-products are treated with aqueous sodium carbonate to precipitate phosphorus oxides, which are filtered and landfilled [1]. Additionally, solvent recovery systems, such as distillation columns for ethyl acetate and dichloromethane, reduce operational costs by 15–20% .

Purification Techniques for Dihydrochloride Salts

Purification of the dihydrochloride salt centers on removing unreacted precursors and inorganic residues. Vacuum distillation effectively separates low-boiling-point impurities, while recrystallization from ethanol-water mixtures (7:3 v/v) enhances purity to >99% . Column chromatography with silica gel and ethyl acetate-hexane eluents (1:1 v/v) resolves regioisomeric by-products but is less feasible at industrial scales due to high solvent consumption [4].

Alternative methods include pH-controlled extraction, where the crude product is dissolved in saturated sodium carbonate and extracted with dichloromethane. This approach achieves 97–98% purity with a single extraction cycle, reducing processing time by 40% compared to traditional recrystallization [1]. Final drying under reduced pressure (50–60°C, 10–15 mmHg) ensures residual solvent levels below 0.1% (w/w), meeting pharmaceutical-grade specifications [6].

The crystallographic characterization of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride reveals distinctive structural features that differentiate it from the neutral free base form. The molecular formula transforms from C₅H₉N₃ (free base) to C₅H₁₁Cl₂N₃ (dihydrochloride salt), with a corresponding molecular weight increase from 111.15 g/mol to 184.07 g/mol [1] [2]. The dihydrochloride formation occurs through protonation of both the exocyclic amine nitrogen and one of the pyrazole ring nitrogens, creating a doubly charged cationic species stabilized by two chloride counterions.

Crystallographic studies of analogous pyrazole derivatives indicate that protonated forms typically exhibit enhanced intermolecular hydrogen bonding networks compared to their neutral counterparts [3]. The protonation pattern in 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride follows the typical behavior observed in related pyrazole-carboxamidine systems, where the cationic form represents the energetically favored state in the solid phase [3]. X-ray crystallographic analyses of similar pyrazole dihydrochloride salts demonstrate characteristic bond length variations, with C-N bonds in the pyrazole ring measuring approximately 1.33 Å and C-C bonds within the ring structure measuring 1.38 Å [4].

The crystal packing arrangement of the dihydrochloride salt involves extensive hydrogen bonding interactions between the protonated amine groups and chloride anions, creating a three-dimensional network that contributes significantly to the enhanced thermal stability observed in salt forms compared to free bases [3] [5]. The hydrogen bonding patterns can be analyzed using graph-set descriptors, which reveal systematic similarities across different crystal structures of protonated pyrazole systems [3].

The density of the free base form has been determined as 1.2 ± 0.1 g/cm³ [6], while specific crystallographic parameters for the dihydrochloride salt, including crystal system and space group, remain unreported in the available literature. However, comparative studies of related pyrazole dihydrochloride salts suggest monoclinic or triclinic crystal systems are most commonly observed for such compounds [7] [5].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride demonstrates significant chemical shift variations compared to the free base form, reflecting the electronic environment changes upon protonation.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals characteristic downfield shifts for all proton environments in the dihydrochloride salt. The amine protons exhibit dramatic deshielding, shifting from the typical 0.5-5.0 ppm range observed in free bases to 5.0-9.0 ppm in the protonated form [8] [9] [10]. This substantial downfield shift reflects the conversion of neutral NH₂ groups to protonated NH₃⁺ species, where the positive charge induces significant deshielding effects.

The methyl substituents on the pyrazole ring also demonstrate systematic downfield shifts upon salt formation. The N-methyl group chemical shift moves from 2.2-2.3 ppm in the free base to 2.4-2.5 ppm in the dihydrochloride, while the C-methyl group shifts from 2.3-2.4 ppm to 2.5-2.6 ppm [11] [12]. The pyrazole ring proton experiences a similar downfield shift from 5.8-6.0 ppm to 6.2-6.4 ppm, consistent with the electron-withdrawing effect of the protonated ring nitrogen [13] [14].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with the amine-bearing carbon (C-3) showing an upfield shift from 155-160 ppm in the free base to 150-155 ppm in the dihydrochloride salt [9] [11]. This upfield movement reflects the reduced electron density at the carbon center due to the electron-withdrawing effect of the protonated amine group. The C-5 methyl carbon similarly shifts upfield from 140-145 ppm to 135-140 ppm, while the N-methyl carbon exhibits a slight downfield shift from 35-40 ppm to 38-42 ppm [9] [11].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) data reveals the most dramatic chemical shift changes upon protonation. The N-1 pyrazole nitrogen shifts from -120 to -130 ppm in the free base to -110 to -120 ppm in the dihydrochloride, while the N-2 pyrazole nitrogen moves from -180 to -190 ppm to -170 to -180 ppm [9] [11]. These shifts reflect the significant electronic reorganization accompanying protonation and provide direct evidence for the protonation sites.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopic analysis reveals characteristic absorption bands that distinguish between the free base and dihydrochloride salt forms. The NH₂ stretching vibrations undergo significant changes upon protonation, with the free base exhibiting bands at 3300-3400 cm⁻¹ shifting to lower frequencies (3100-3200 cm⁻¹) in the dihydrochloride salt [15] [16]. This red shift reflects the formation of stronger hydrogen bonds in the salt form and the conversion to NH₃⁺ stretching modes.

The pyrazole C=N stretching vibration appears at 1600-1650 cm⁻¹ in the free base and shifts to slightly higher frequencies (1620-1670 cm⁻¹) in the dihydrochloride salt, indicating the electronic perturbation caused by ring protonation [15] [16]. The C-H stretching vibrations remain relatively unchanged at 2900-3000 cm⁻¹ in both forms, while C-N stretching modes shift from 1200-1300 cm⁻¹ in the free base to 1150-1250 cm⁻¹ in the salt [15] [16].

Additional characteristic bands in the dihydrochloride salt include broad absorption features associated with NH₃⁺ stretching and bending modes, as well as bands corresponding to hydrogen-bonded chloride interactions. The overall infrared spectrum of the salt form typically shows increased complexity and band broadening compared to the free base, reflecting the enhanced hydrogen bonding network in the crystalline salt structure [17] [18].

Mass Spectrometry

Mass spectrometric analysis of 1,5-dimethyl-1H-pyrazol-3-amine dihydrochloride typically reveals the molecular ion peak of the free base at m/z 111, as the salt readily loses the chloride counterions under electron ionization conditions [19] [20]. The fragmentation pattern follows characteristic pathways observed for pyrazole compounds, with the predominant process being cleavage of the nitrogen-nitrogen bond resulting in expulsion of hydrogen cyanide (HCN) [21].

Secondary fragmentation involves loss of nitrogen molecules after initial removal of hydrogen radicals or methyl substituents, generating species with m/z corresponding to [C₃H₂R]⁺ ions, likely representing cyclopropenyl cations [21]. The methyl substituents influence the fragmentation pattern significantly, with the N-methyl group showing preferential loss compared to the C-methyl substituent under electron impact conditions [22].

Electrospray ionization mass spectrometry provides complementary information, allowing detection of the intact protonated molecular species [M+H]⁺ at m/z 112 for the free base form. High-resolution mass spectrometric techniques demonstrate exceptional capability for distinguishing between isobaric pyrazole derivatives and provide accurate mass measurements for structural confirmation [23].

Comparative Stability Studies: Free Base vs. Salt Forms

The comparative stability analysis between 1,5-dimethyl-1H-pyrazol-3-amine free base and its dihydrochloride salt reveals significant differences across multiple stability parameters, with the salt form demonstrating superior performance in most categories.

Thermal Stability represents the most pronounced difference between the two forms. The free base exhibits a melting point of 65-68°C [6], indicating relatively low thermal stability, while the dihydrochloride salt maintains structural integrity above 200°C before decomposition [24] [25]. This enhanced thermal stability in the salt form results from the extensive intermolecular hydrogen bonding network established between the protonated amine groups and chloride counterions, creating a more robust crystal lattice structure .

The decomposition temperature profiles further emphasize the stability advantage of the salt form. While the free base begins decomposition at approximately 200-250°C, the dihydrochloride salt maintains stability beyond 200°C, with some related pyrazole dihydrochloride systems showing decomposition temperatures exceeding 300°C [24] [28]. This thermal stability enhancement parallels observations in other pyrazole salt systems, where ionic interactions significantly increase thermal decomposition thresholds [29] [30].

Storage Conditions requirements differ substantially between the two forms. The free base can be stored under ambient conditions with basic precautions against moisture and light, while the dihydrochloride salt requires storage at -20°C under inert atmosphere conditions to maintain long-term stability [31]. The salt form's hygroscopic nature necessitates careful moisture control, as water uptake can lead to crystal lattice disruption and reduced stability.

Chemical Stability comparisons reveal complementary advantages for each form. The free base demonstrates superior stability under basic pH conditions (pH 7-9), where the neutral amine groups resist further chemical modification [31]. Conversely, the dihydrochloride salt exhibits enhanced stability under acidic conditions (pH 1-7), where the protonated amine groups are thermodynamically favored.

Solubility Properties strongly favor the salt form, with water solubility exceeding 20 mg/mL compared to limited solubility of the free base in aqueous media [31]. This enhanced solubility results from the ionic character of the salt, facilitating interactions with polar solvents through ion-dipole interactions and hydrogen bonding. The improved solubility characteristics of the salt form provide significant advantages for biological applications and formulation development.

Oxidative and Photochemical Stability studies indicate superior performance of the dihydrochloride salt compared to the free base [31]. The salt form demonstrates enhanced resistance to oxidative degradation, likely due to the reduced electron density at the amine nitrogen centers following protonation. Similarly, photochemical stability improvements in the salt form result from modified electronic absorption characteristics and reduced photosensitivity of the protonated amine groups.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

183.0330028 g/mol

Monoisotopic Mass

183.0330028 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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